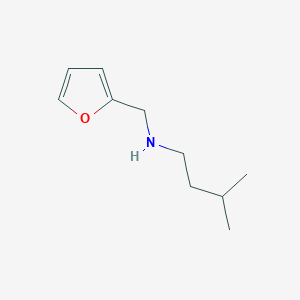

N-(2-furylmethyl)-N-(3-methylbutyl)amine

説明

N-(2-furylmethyl)-N-(3-methylbutyl)amine, also known as FMA, is an organic compound that has been studied for its potential applications in scientific research. FMA is a cyclic amine that has two nitrogen atoms connected by a two-carbon bridge. It is a colorless, odorless, and water-soluble substance. FMA has been studied for its ability to act as a ligand for proteins, as well as for its potential as a therapeutic agent.

科学的研究の応用

Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective for mineralizing nitrogen-containing compounds, improving the overall efficacy of treatment schemes for water purification. AOPs can degrade various amine-based compounds, including aromatic and aliphatic amines, offering a promising approach for addressing global concerns about toxic and hazardous amino-compounds in water. Ozone and Fenton processes are particularly reactive towards these compounds, with degradation highly sensitive to pH and process parameters (Bhat & Gogate, 2021).

Impact on Food Quality and Human Health

Total volatile basic nitrogen (TVB-N) is an index of freshness for fish and other meats, influenced by factors like the diet of the animal and bacterial contamination. Understanding the biochemical pathways of TVB-N generation and its effects on human health, including relationships with diseases like atherosclerosis, cancers, and diabetes, is crucial. Strategies to mitigate these effects include controlling dietary intake and targeting gut microbiota (Bekhit et al., 2021).

Synthesis and Organic Reactions

N-halo reagents, including N-halo amines, play a significant role in organic synthesis, facilitating various functional group transformations. Their applications extend across oxidation reactions, halogenation, acylation, epoxidation, and more. Research into new N-halo reagents and their use in organic reactions continues to expand, highlighting their versatility in synthetic chemistry (Kolvari et al., 2007).

Environmental Applications and Carbon Capture

Amine-functionalized metal-organic frameworks (MOFs) demonstrate significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials offer high CO2 sorption capacities and are promising for applications in catalysis and environmental remediation, showcasing the utility of amine-based compounds in addressing climate change challenges (Lin, Kong, & Chen, 2016).

Water and Wastewater Treatment

The presence of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater highlights the need for effective removal techniques. NDMA formation during water treatment processes underscores the importance of understanding and mitigating these compounds' environmental impact. Advanced treatment methods, including UV photolysis and optimization of biological processes, offer pathways for the efficient removal of NDMA and its precursors, addressing public health concerns (Sgroi et al., 2018).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALRNWVFVBHCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-N-(3-methylbutyl)amine | |

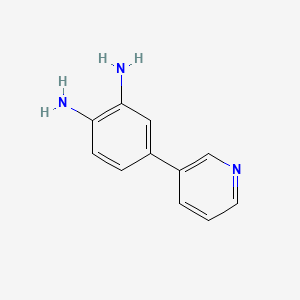

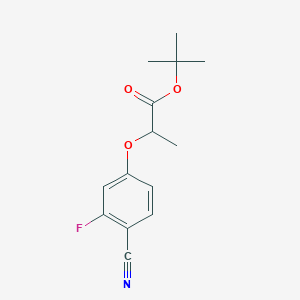

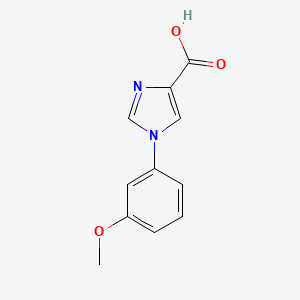

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

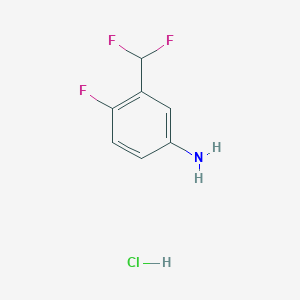

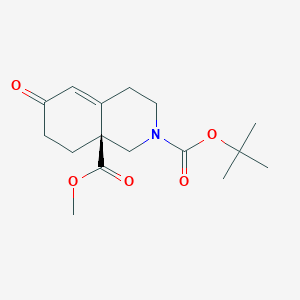

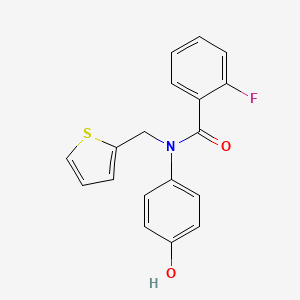

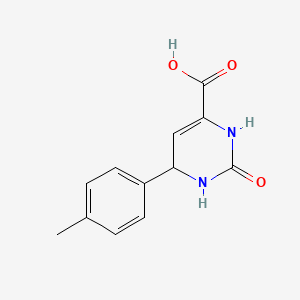

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)

![2-Amino-1'-benzyl-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B3138068.png)

![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)

![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)

![2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138130.png)